Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate
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Overview
Description
Synthesis Analysis
This involves the study of how the compound is synthesized. It includes the reactants used, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This involves the study of the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the mechanism of the reaction, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, polarity, and reactivity .Scientific Research Applications
Synthesis and Structural Characterization
The structural elucidation and synthesis pathways of compounds similar to Ethyl 4-(2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate highlight the intricacies involved in creating such complex molecules. These studies provide foundational knowledge for understanding the compound's physical and chemical properties.
Synthesis Techniques : Novel approaches for synthesizing derivatives with structures akin to the target compound involve multi-component reactions, showcasing the chemical versatility and the potential for creating a variety of analogs for further testing (Bhoi et al., 2016).
Structural Insights : Detailed X-ray crystallography studies reveal the molecular geometry, confirming the presence of key functional groups and the overall 3D structure of related compounds (Pietrzak et al., 2018). These insights are critical for understanding the compound's potential interactions at the molecular level.
Biological Evaluation
Research into the biological activities of related compounds provides a glimpse into the therapeutic potentials of this compound.
Antimicrobial and Antioxidant Properties : The evaluation of similar compounds for antimicrobial and antioxidant activities underscores the potential use of these molecules in developing new therapeutic agents. The synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives and their testing against various microbial strains highlight this potential (Bhoi et al., 2016).
Cancer Research : The synthesis and in vitro evaluation of new compounds for their apoptotic inducing potential in cancer cells, such as breast cancer, suggest a promising avenue for the application of similar molecules in oncology. The identification of compounds with significant antiproliferative potential against cancer cell lines indicates the therapeutic relevance of these molecular frameworks (Gad et al., 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O5S/c1-3-13-27-22(29)21-20(17-7-5-6-8-18(17)32-21)26-24(27)33-14-19(28)25-16-11-9-15(10-12-16)23(30)31-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYCUHNQDOFCNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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